![molecular formula C14H13ClN2O B7512876 N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, making it a promising candidate for the treatment of Parkinson's disease and other related disorders.
作用机制
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3). MLK3 is involved in the activation of a signaling pathway that leads to the death of dopaminergic neurons in Parkinson's disease. By inhibiting MLK3, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can prevent this pathway from being activated, thereby protecting the neurons from damage.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Neuroprotection of dopaminergic neurons
- Reduction of neuroinflammation
- Improvement of motor function
- Prevention of oxidative stress
实验室实验的优点和局限性
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathway that is affected by the compound. Another advantage is that N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect in multiple animal models of Parkinson's disease, indicating that it may be effective in humans as well.
One limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is that it may not be effective in all cases of Parkinson's disease. The disease is highly heterogeneous, and different patients may have different underlying causes of their symptoms. Additionally, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide may have off-target effects that could impact the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. These include:
- Clinical trials to evaluate the safety and efficacy of the compound in humans with Parkinson's disease
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease
- Development of more potent or selective MLK3 inhibitors that could be used in combination with N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide to enhance its neuroprotective effects
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in combination with other drugs or therapies for Parkinson's disease, such as deep brain stimulation or gene therapy.
合成方法
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学研究应用
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of the disease.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-2-4-13(15)5-3-11)14(18)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPCQSRPXCDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

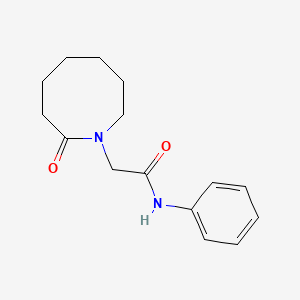

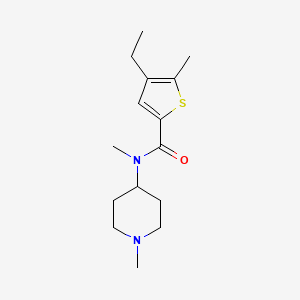
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

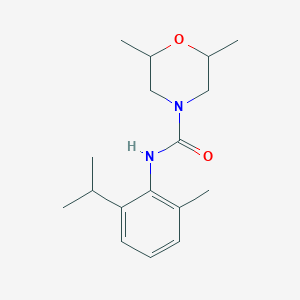

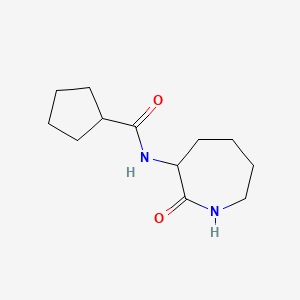
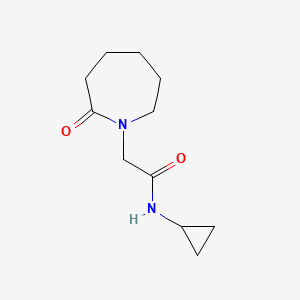


![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
